molecular formula C8H7NO5 B1610663 Methyl 5-hydroxy-2-nitrobenzoate CAS No. 59216-77-2

Methyl 5-hydroxy-2-nitrobenzoate

Cat. No. B1610663
CAS RN: 59216-77-2
M. Wt: 197.14 g/mol
InChI Key: VYLLCOXNYMTKMD-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-nitrobenzoate is a chemical compound with the linear formula C8H7NO51. It has a molecular weight of 197.1491. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

The synthesis of Methyl 5-hydroxy-2-nitrobenzoate is not explicitly mentioned in the search results. However, similar compounds are often synthesized through nitration processes2.



Molecular Structure Analysis

The molecular structure of Methyl 5-hydroxy-2-nitrobenzoate consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms3. The compound has a molar refractivity of 46.5±0.3 cm³3.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 5-hydroxy-2-nitrobenzoate are not detailed in the search results. However, similar compounds undergo electrophilic substitution during nitration4.



Physical And Chemical Properties Analysis

Methyl 5-hydroxy-2-nitrobenzoate has a density of 1.4±0.1 g/cm³, a boiling point of 381.8±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C3. It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 184.7±23.7 °C3. The compound has a polar surface area of 92 Ų and a molar volume of 137.6±3.0 cm³3.


Scientific Research Applications

1. Analytical Chemistry and Residue Determination

Methyl 5-hydroxy-2-nitrobenzoate has been utilized in analytical chemistry, particularly in residue determination. For example, a method involving the conversion of residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate was developed for detecting residues in various samples like soybeans, foliage, and soil. This method, involving gas-liquid chromatography, showcased the compound's utility in sensitive and accurate detection of chemical residues in environmental and agricultural samples (Alder, Augenstein, & Rogerson, 1978).

2. Chemical Synthesis and Process Development

In the field of chemical synthesis, methyl 5-hydroxy-2-nitrobenzoate and its derivatives have been central to developing new synthetic pathways. For instance, an efficient and green process for synthesizing 5-methyl-2-nitrobenzoic acid, which involved the nitration of methyl 3-methylbenzoate, was established. This process highlighted the compound's role in facilitating environmentally friendly chemical synthesis (Mei, Yao, Yu, & Yao, 2018).

3. Material Science and Corrosion Inhibition

The derivatives of methyl 5-hydroxy-2-nitrobenzoate have found applications in material science, particularly as corrosion inhibitors. A study synthesized novel heterocyclic compounds based on 8-hydroxyquinoline moiety, one of which was methyl-4-nitrobenzoate, and investigated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This research demonstrated the compound's potential in protecting metal surfaces from corrosion, which is crucial in industrial applications (Rbaa et al., 2019).

4. Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical field, methyl 5-hydroxy-2-nitrobenzoate derivatives have been explored for various applications. For instance, research involving the synthesis, crystal structure, and cytotoxic property of complexes, such as (5-chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I), has been conducted. These studies are significant for understanding the interactions at the molecular level and potential implications in drug design and development (Wang & Shi, 2011).

Safety And Hazards

Methyl 5-hydroxy-2-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation5. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection5.


Future Directions

The future directions for the use and study of Methyl 5-hydroxy-2-nitrobenzoate are not explicitly mentioned in the search results. However, given its unique properties, it may have potential applications in various fields of research.


Relevant Papers
Unfortunately, no specific papers related to Methyl 5-hydroxy-2-nitrobenzoate were found in the search results. However, there are papers related to the synthesis of similar compounds62.


properties

IUPAC Name

methyl 5-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLCOXNYMTKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513054
Record name Methyl 5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-2-nitrobenzoate

CAS RN

59216-77-2
Record name Methyl 5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxy-2-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To MeOH (125 mL) was added 5-hydroxy-2-nitrobenzoic acid (1.02 g, 5.6 mmol) followed by dropwise addition of thionyl chloride (˜4 mL) and the mixture heated at reflux overnight. The solution was cooled to room temperature, concentrated in vacuo, reconcentrated twice from MeOH, dissolved in EtOAc, washed with H2O and brine, dried over MgSO4, filtered, and concentrated in vacuo to give methyl 5-hydroxy-2-nitrobenzoate (1.09 g, 5.5 mmol, 98%). 1H NMR (300 MHz, DMSO-d6) δ 11.38 (s, 1H), 8.05 (d, 1H), 7.03 (d, 1H), 7.01 (s, 1H), 3.82 (s, 3H); LC-MS (ESI) m/z 196 (M−H)+.
Quantity
4 mL
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1.02 g
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Quantity
125 mL
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Synthesis routes and methods II

Procedure details

5-Hydroxy-2-nitro-benzoic acid (compound A′) (2.0 g) was dissolved in methanol (30 ml). Thionyl chloride (3.0 ml) was added dropwise to the solution on an ice bath, and the mixture was then stirred at 75° C. for 96 hr. After the completion of the reaction, the reaction solution was neutralized with a saturated aqueous sodium hydrogencarbonate solution and was then subjected to separatory extraction with ethyl acetate. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure to give crude 5-hydroxy-2-nitro-benzoic acid methyl ester (2.2 g, crude yield 100%).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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30 mL
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3 mL
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Synthesis routes and methods III

Procedure details

5-Hydroxy-2-nitrobenzoic acid (47 g) in 750 ml methanol was treated with 160 ml BF3 -ether, ether distilled off until pot temperature reached 60°, and refluxed overnight. The procedure was repeated with 100 ml BF3 -ether. The mixture was poured into 3 volumes of water, extracted with ethyl acetate, the ethyl acetate washed with water, KHCO3 solution, water, dried and concentrated to give 48.4 g product.
Quantity
47 g
Type
reactant
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Quantity
160 mL
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0 (± 1) mol
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GR Leather - 1975 - vtechworks.lib.vt.edu
The fate of bifenox [methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate] in soil and plants following preemergence application of this herbicide, was investigated in greenhouse and …
Number of citations: 2 vtechworks.lib.vt.edu
H Madani, AS Thompson, MD Threadgill - Tetrahedron, 2002 - Elsevier
An efficient synthetic route to 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, an important potential ligand for the DNA minor groove, has been developed. Simultaneous …
Number of citations: 14 www.sciencedirect.com
WB Pan, LM Wei, LL Wei, CC Wu… - Journal of the Chinese …, 2005 - Wiley Online Library
A convenient and useful esterification was realized, and this reaction proceeded without a dehydrating reagent or water removal equipment. A series of ortho‐hydroxyphenyl carboxylic …
Number of citations: 4 onlinelibrary.wiley.com
吉武彬, 鎌田健, 中塚巌 - Radioisotopes, 1981 - jlc.jst.go.jp
Akira YOSHITAKE, Takeshi KAMADA and Iwao NAKATSUKA Institute for Biological Science, Sumitomo Chemical Co., Ltd 4-2-1, Takatsukasa, Takarazuka-shi, 665 Received March 12, …
Number of citations: 5 jlc.jst.go.jp
N Zidar, H Macut, T Tomasic, M Brvar… - Journal of medicinal …, 2015 - ACS Publications
… After alkylation of the phenolic hydroxyl groups of 4-nitrophenol (20a) or methyl 5-hydroxy-2-nitrobenzoate (20b) with methyl 2-bromoacetate (21) and potassium carbonate as reagents, …
Number of citations: 61 pubs.acs.org
KJ Kump, L Miao, ASA Mady, NH Ansari… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of methyl 5-hydroxy-2-nitrobenzoate (500 mg, 2.536 mmol), (2-chloroethyl)benzene (714 mg, 5.074 mmol), and K 2 CO 3 (876 mg, 6.340 mmol) in DMF (8 mL) was heated at …
Number of citations: 24 pubs.acs.org
J Yin - 2022 - search.proquest.com
Two different research directions have been presented in this thesis. The first project is about phenazine-based foldamers as molecular actuators. Researchers have been interested in …
Number of citations: 2 search.proquest.com
吉武彬, 鎌田健, 中塚巌 - Radioisotopes, 1981 - jstage.jst.go.jp
… methyl 5-hydroxy-2-nitrobenzoate-14C6 …
Number of citations: 2 www.jstage.jst.go.jp

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